molecular formula C7H2BrF5 B041726 2,3,4,5,6-Pentafluorobenzyl bromide CAS No. 1765-40-8

2,3,4,5,6-Pentafluorobenzyl bromide

Cat. No.: B041726
CAS No.: 1765-40-8
M. Wt: 260.99 g/mol
InChI Key: XDEPVFFKOVDUNO-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzyl bromide is a chemical compound with the molecular formula C7H2BrF5. It is a derivative of benzyl bromide where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its use as a reagent in various chemical reactions, particularly in the derivatization of alcohols, carboxylic acids, and sulfonamides for gas chromatography analysis .

Mechanism of Action

Target of Action

2,3,4,5,6-Pentafluorobenzyl bromide, also known as Pentafluorobenzyl bromide, primarily targets alcohols , carboxylic acids , sulfonamides , and polyfunctional thiols . These compounds are often found in various biochemical pathways and play crucial roles in cellular functions.

Mode of Action

Pentafluorobenzyl bromide acts as a derivatization reagent . It interacts with its targets by forming pentafluorobenzyl esters of organic acids . This interaction results in the conversion of these compounds into forms that can be determined by capillary and gas chromatography (GC) .

Biochemical Pathways

The compound is used in the analysis of D2/E2-isoprostanes using negative ion chemical ionization-gas chromatography/mass spectrometry (NICI-GC/MS) . It is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS . These biochemical pathways are crucial for understanding lipid peroxidation and DNA damage, respectively.

Pharmacokinetics

It is known that the compoundhydrolyzes in water , which could impact its bioavailability

Result of Action

The primary result of Pentafluorobenzyl bromide’s action is the formation of pentafluorobenzyl esters of organic acids . These esters can be analyzed using capillary and GC, providing valuable information about the presence and quantity of the target compounds in a sample .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Pentafluorobenzyl bromide. It should be stored in a cool, dry, well-ventilated area . It is incompatible with bases and oxidizing agents . Moreover, it should be protected from moisture and stored at 4°C . These precautions help to maintain the compound’s stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorobenzyl bromide typically involves the bromination of 2,3,4,5,6-pentafluorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure the selective bromination of the methyl group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. It can react with various nucleophiles such as alcohols, amines, and thiols to form corresponding derivatives .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pentafluorobenzyl ethers, pentafluorobenzyl amines, and pentafluorobenzyl thioethers, which are useful intermediates in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the fluorine atoms on the benzene ring. This combination makes it highly reactive and useful in various derivatization reactions, particularly for gas chromatography analysis .

Properties

IUPAC Name

1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene
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InChI

InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDEPVFFKOVDUNO-UHFFFAOYSA-N
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Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)Br
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Molecular Formula

C7H2BrF5
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DSSTOX Substance ID

DTXSID50170146
Record name Pentafluorobenzyl bromide
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Molecular Weight

260.99 g/mol
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Physical Description

Colorless liquid; mp = 18-20 deg C; [Alfa Aesar MSDS]
Record name Pentafluorobenzyl bromide
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CAS No.

1765-40-8
Record name Pentafluorobenzyl bromide
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Record name Pentafluorobenzyl bromide
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Record name Pentafluorobenzyl bromide
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Record name Pentafluorobenzyl bromide
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Record name Alpha-bromo-2,3,4,5,6-pentafluorotoluene
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Synthesis routes and methods

Procedure details

A mixture of phosphorus tribromide (2.1 g) and toluene (1 cm3) was added dropwise to a solution of 2,3,4,5,6-pentafluorobenzylalcohol (3.4 g) and pyridine (0.21 g) in toluene (10 cm3) at 0° C. The reaction mixture was stirred at 0° C. for 45 minutes, then at the ambient temperature (ca. 20° C.) for 75 minutes, and was then added to an excess of saturated sodium bicarbonate solution. The products were extracted into diethyl ether, and the combined ether layers dried and concentrated by evaporation under reduced pressure. The residual solution (still containing toluene) was passed through a plug of silica gel.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is PFBBr used as a derivatizing agent in GC-MS?

A1: PFBBr reacts with various functional groups, such as carboxylic acids, phenols, and thiols, to form volatile and thermally stable derivatives. These derivatives are more amenable to GC-MS analysis, enhancing their detectability and enabling quantification at trace levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What types of compounds can be analyzed using PFBBr derivatization followed by GC-MS?

A2: PFBBr derivatization is commonly used for analyzing a wide range of compounds, including:

  • Short-chain fatty acids: For instance, methylmalonic acid (MMA) in human urine can be derivatized to a tripentafluorobenzyl derivative for enhanced sensitivity in GC-MS analysis. []
  • Phenols: Various phenolic compounds, including halogenated phenols in environmental samples, can be derivatized for sensitive detection and quantification. [, ]
  • Cyanides: Cyanide ions in biological and environmental samples can be converted to volatile derivatives for GC-MS analysis. [, , ]
  • Herbicides: Acidic herbicides, such as phenoxy acid herbicides in agricultural products, can be derivatized for simultaneous analysis of various forms. [, , , ]

Q3: Can you elaborate on the use of PFBBr in analyzing cyanide in biological samples?

A3: PFBBr derivatization is valuable for detecting cyanide in cases of suspected poisoning, such as fire victims. The method involves derivatizing cyanide ions in blood samples with PFBBr, forming a volatile derivative detectable by GC-MS. This approach is particularly useful when traditional carboxyhemoglobin (COHb) tests are inconclusive due to blood denaturation. [, ]

Q4: How does the choice of derivatization method impact the analysis of phenolic compounds in complex matrices?

A4: Comparison studies have demonstrated that while methylation is simpler, pentafluorobenzylation using PFBBr offers higher sensitivity in GC and GC-MS for analyzing phenoxy acid herbicides. This highlights the importance of selecting the appropriate derivatization method based on the specific analytes and matrix complexity. []

Q5: Are there specific challenges associated with PFBBr derivatization, and how are they addressed?

A5: Yes, challenges exist, such as:

  • Matrix effects: Complex matrices like soil may require specific extraction and cleanup procedures to minimize interference. For example, in analyzing acidic herbicides in soil, complexing extraction using Na4-EDTA combined with in-situ derivatization with PFBBr was found effective. []
  • Reaction conditions: Optimization of reaction parameters, including PFBBr concentration, reaction time, temperature, and catalyst use, is crucial for achieving optimal derivatization yield and reproducibility. [, , ]
  • Derivative stability: While PFBBr derivatives are generally stable, their stability can be influenced by factors like temperature and storage conditions. Proper storage and handling procedures are essential to maintain sample integrity. [, , ]

Q6: What are the advantages of using PFBBr derivatization in combination with specific extraction techniques?

A6: Combining PFBBr derivatization with techniques like solid-phase extraction (SPE) or supercritical fluid extraction (SFE) can significantly enhance analyte recovery, especially for trace analysis in complex matrices. For instance, SFE combined with in-situ derivatization using PFBBr led to higher recoveries of acidic herbicides from sediment compared to traditional liquid extraction. []

Q7: How can analytical methods using PFBBr derivatization be validated?

A7: Validation of analytical methods involving PFBBr typically includes assessing:

    Q8: What is the molecular formula and weight of PFBBr?

    A8: The molecular formula of PFBBr is C7H2BrF5, and its molecular weight is 266.99 g/mol.

    Q9: How does the structure of PFBBr contribute to its reactivity?

    A9: The presence of five fluorine atoms on the benzene ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This property allows PFBBr to react readily with nucleophilic functional groups in target analytes, forming stable derivatives suitable for GC-MS analysis.

    Q10: Are there alternative derivatizing agents to PFBBr, and how do their properties compare?

    A10: Yes, alternative derivatizing agents exist, such as diazomethane, but they might offer different advantages and disadvantages depending on the application. For example, while diazomethane is commonly used for methyl ester formation, PFBBr derivatization can provide enhanced sensitivity in electron capture detection (ECD) due to the presence of electronegative fluorine atoms. []

    Q11: Are there research areas beyond analytical chemistry where PFBBr plays a role?

    A11: PFBBr has found use in material science for synthesizing fluorinated polymers with specific properties. For instance, it was employed in the synthesis of linear fluorinated poly(benzyl ether)s (LFPs) to investigate the impact of polymer architecture on their solution and solid-state properties. []

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